
3-Bromo-2-(bromomethyl)prop-1-ene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated compounds similar to 3-Bromo-2-(bromomethyl)prop-1-ene often involves the use of halogenating agents or reactions that introduce halogen atoms into organic molecules. For instance, the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts demonstrates the introduction of bromine into a molecule . Similarly, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes shows the selective introduction of bromine .
Molecular Structure Analysis
The molecular structure of halogenated compounds can be determined using techniques such as X-ray diffraction or electron diffraction. For example, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, revealing a mixture of conformers . This suggests that 3-Bromo-2-(bromomethyl)prop-1-ene may also exhibit different conformers due to the presence of halogen atoms that can influence the molecule's geometry.
Chemical Reactions Analysis
Halogenated compounds like 3-Bromo-2-(bromomethyl)prop-1-ene can participate in various chemical reactions. For instance, o-Bromo(propa-1,2-dien-1-yl)arenes can undergo domino reactions under Pd catalysis to form enamines and indoles . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through bromocyclization and can further participate in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by the presence and position of halogen atoms. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, for example, show different conformations and crystalline environments, which can affect their reactivity . The solvolysis rates of bromides like 3-methylenecyclobutyl bromide can be correlated with the structure of the molecule .
Relevant Case Studies
Case studies involving similar compounds can provide insights into the behavior of 3-Bromo-2-(bromomethyl)prop-1-ene. The reaction of 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone with potassium hydroxide resulted in different products depending on the reaction conditions, which could be relevant for understanding potential reactions of 3-Bromo-2-(bromomethyl)prop-1-ene . Additionally, the synthesis and characterization of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provide a mechanism that could be applicable to similar brominated compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Approach : 3-Bromo-2-(bromomethyl)prop-1-ene can be synthesized from pentaerytritol through halogenated reaction, oxidation, and thermal decomposition, with a total yield of up to 40% (Ping Yu, 2009).
- Chemical Transformation : This compound undergoes spontaneous decomposition under basic conditions, forming various byproducts like BBMO and BMHMO (Ezra et al., 2005).
- Mechanistic Insights : Studies on the mechanism of reactions involving 3-Bromo-2-(bromomethyl)prop-1-ene provide insights into ketone formation and other complex chemical processes (Rousseau & Drouin, 1983).
Applications in Glycoconjugate Chemistry
- Glycoconjugate Synthesis : This compound is used in the preparation of DIB glycosides for synthesizing neoglycolipids, neoglycoproteins, and glycoparticles (Magnusson et al., 1990).
Applications in Organic Synthesis
- Aldehyde Reactions : It reacts with indium in THF, leading to the formation of 3-acetoxylated ally indium complex, useful in synthesizing monoprotected 1-en-3,4-diols (Lombardo et al., 2001).
- Bromination Reactions : The compound has been involved in studies focusing on bromination reactions and the formation of various bromo-derivatives (Vasin et al., 2016).
Environmental and Safety Aspects
- Pollution and Environmental Hazard : 3-Bromo-2-(bromomethyl)prop-1-ene is noted as a significant environmental pollutant in certain contexts, with long-term persistence in aquifers (Ezra et al., 2006).
Other Diverse Applications
- Photochemical Studies : It has been used in studies exploring photochemical synthesis and rearrangements (Nair et al., 1999).
- Spectroscopic and Structural Analysis : Research has focused on its use in developing bromo-based theyophen chalcone derivatives for spectroscopic analysis (Ramesh et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It is generally used as a reagent in various organic reactions .
Mode of Action
It is typically used as a reagent in organic synthesis , suggesting that it likely interacts with other compounds to facilitate chemical reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-(bromomethyl)prop-1-ene. For instance, it should be stored at a temperature of 2-8°C to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of vapors should be avoided .
Eigenschaften
IUPAC Name |
3-bromo-2-(bromomethyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHXXBPPYQRWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450101 | |
| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(bromomethyl)prop-1-ene | |
CAS RN |
15378-31-1 | |
| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





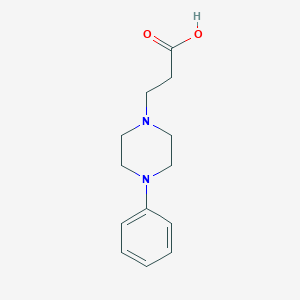
![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
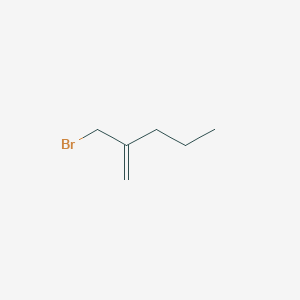
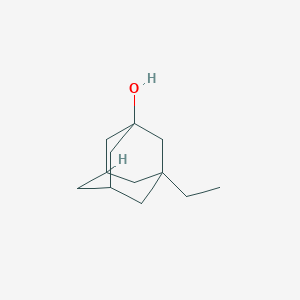
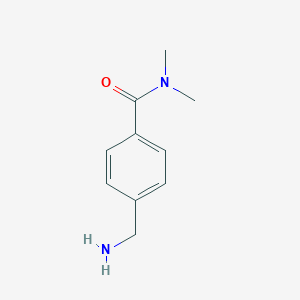

![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)
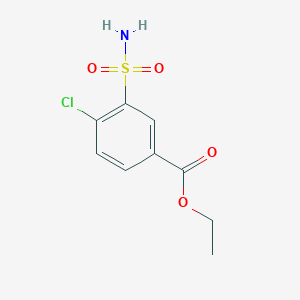
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
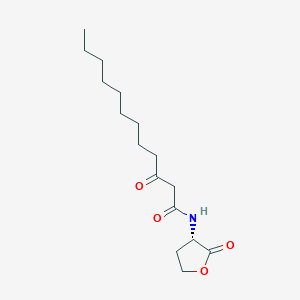
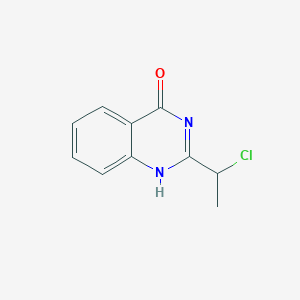
![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)